molecular formula C30H23F6N3O7 B12393912 RXFP1 receptor agonist-5

RXFP1 receptor agonist-5

Cat. No.: B12393912
M. Wt: 651.5 g/mol
InChI Key: CXTKFMSPNRTKLY-NHEFXHNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RXFP1 receptor agonist-5 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor (GPCR) that plays a significant role in reproductive and cardiovascular physiology. The activation of RXFP1 by its agonists, such as this compound, leads to various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses .

Chemical Reactions Analysis

Types of Reactions

RXFP1 receptor agonist-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which retain their ability to activate the RXFP1 receptor .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to RXFP1 receptor agonist-5 include:

Uniqueness

This compound is unique due to its engineered fusion with an antibody Fc fragment, which significantly increases its serum half-life while maintaining potent agonist activity. This makes it a promising candidate for therapeutic applications in chronic conditions where continuous or repeated administration is required .

Properties

Molecular Formula

C30H23F6N3O7

Molecular Weight

651.5 g/mol

IUPAC Name

6-[[5-[(3aS,6aS)-5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-2,2-difluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C30H23F6N3O7/c1-43-22-5-2-14(26-17-6-13(12-40)7-23(17)46-39-26)8-18(22)28(42)38-21-11-25-24(44-30(35,36)45-25)10-16(21)27(41)37-15-3-4-20(31)19(9-15)29(32,33)34/h2-5,8-11,13,17,23,40H,6-7,12H2,1H3,(H,37,41)(H,38,42)/t13?,17-,23+/m1/s1

InChI Key

CXTKFMSPNRTKLY-NHEFXHNWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NO[C@@H]3[C@H]2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F

Origin of Product

United States

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